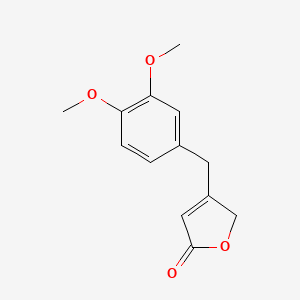![molecular formula C18H18N2O2 B12576327 3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile CAS No. 627483-21-0](/img/structure/B12576327.png)
3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile is a complex organic compound characterized by its unique structure, which includes aromatic rings, a nitrile group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-hydroxybenzaldehyde with phenylacetic acid to form 4-[hydroxy(phenyl)acetyl]benzaldehyde. This intermediate is then reacted with 3-aminopropanenitrile under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions often include the use of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of 4-[hydroxy(phenyl)acetyl]benzaldehyde.
Reduction: Formation of 3-[({4-[hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanamine.
Substitution: Various substituted aromatic derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and nitrile groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[Hydroxy(phenyl)acetyl]benzaldehyde
- 3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanamine
- 4-[Hydroxy(phenyl)acetyl]phenylacetic acid
Uniqueness
3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.
Propriétés
Numéro CAS |
627483-21-0 |
|---|---|
Formule moléculaire |
C18H18N2O2 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
3-[[4-(2-hydroxy-2-phenylacetyl)phenyl]methylamino]propanenitrile |
InChI |
InChI=1S/C18H18N2O2/c19-11-4-12-20-13-14-7-9-16(10-8-14)18(22)17(21)15-5-2-1-3-6-15/h1-3,5-10,17,20-21H,4,12-13H2 |
Clé InChI |
BQGVRPNKRKBYHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)CNCCC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-(2,2-Diphenylethyl)-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12576245.png)
![4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol](/img/structure/B12576251.png)

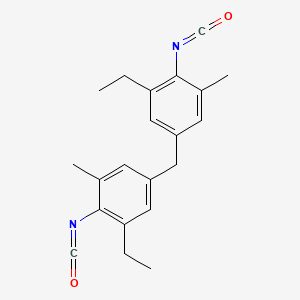
![2,2-Bis{[(prop-1-en-1-yl)oxy]methyl}butan-1-ol](/img/structure/B12576268.png)
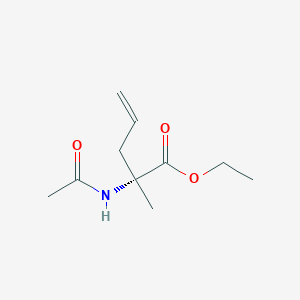

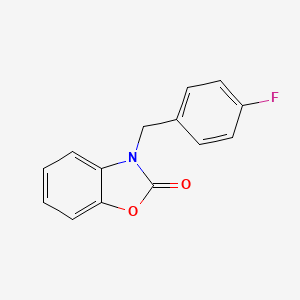
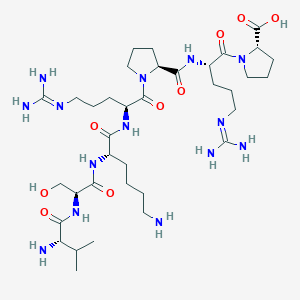
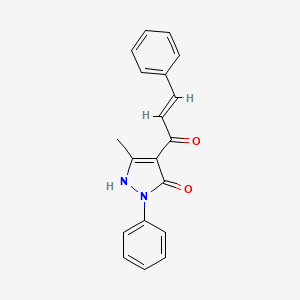
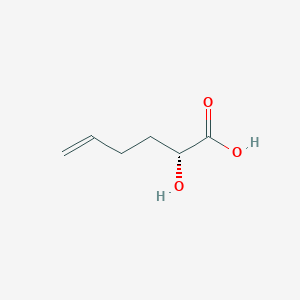
![2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole)](/img/structure/B12576300.png)
![1-[2,4-Dimethyl-1-(3-phenylpropanoyl)-1H-pyrrol-3-yl]octadecan-1-one](/img/structure/B12576318.png)
